![molecular formula C6H3BrIN3 B2868749 6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine CAS No. 1934625-94-1](/img/structure/B2868749.png)

6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in several studies . For instance, a variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5- a ]pyrimidine .

Molecular Structure Analysis

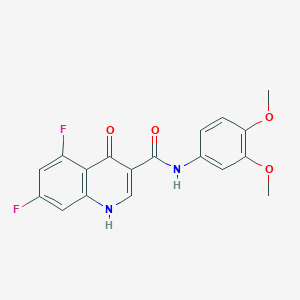

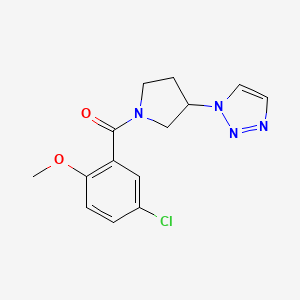

The molecular structure of “6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine” consists of a pyrazolo[1,5-a]pyrimidine core with bromine and iodine substituents . The InChI code for this compound is 1S/C6H3BrIN3/c7-4-1-9-6-5 (8)2-10-11 (6)3-4/h1-3H .

Physical And Chemical Properties Analysis

“6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The molecular weight of this compound is 323.92.

科学的研究の応用

Optical Applications

6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine: has been identified as a strategic compound for optical applications. Its simpler and greener synthetic methodology, compared to BODIPYS, and tunable photophysical properties make it a candidate for designing solid-state emitters with good emission intensities .

Antitumor Scaffold

This compound is part of a family of N-heterocyclic compounds that have shown significant potential in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine derivatives are recognized for their anticancer potential and enzymatic inhibitory activity, which could lead to new designs of drugs bearing this core .

Fluorophores for Biological Studies

Due to its photophysical properties, 6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine-based fluorophores can be used in studying the dynamics of intracellular processes and as chemosensors. They offer advantages over traditional hydrocarbon-based fluorophores, such as better solubility in green solvents .

Material Science

In material science, the compound’s significant photophysical properties have attracted attention for potential applications in organic light-emitting devices and bio-macromolecular interactions .

Synthetic Methodology

The compound’s synthetic access methodologies allow for structural diversity, making it a potential chelating agent for ions due to the presence of heteroatoms like B, N, O, or S .

Drug Discovery

The structural motif of pyrazolo[1,5-a]pyrimidine, which includes 6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine, is a privileged scaffold for combinatorial library design in drug discovery. Its synthetic versatility permits structural modifications, enhancing the potential for creating new therapeutic agents .

Chemosensors

The compound’s ability to act as a chemosensor is particularly valuable in the detection and quantification of ions and molecules, which is crucial in various fields including environmental monitoring and diagnostics .

Organic Synthesis

6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine serves as a building block in organic synthesis, contributing to the creation of diverse molecules with potential applications across different branches of chemistry .

作用機序

Safety and Hazards

将来の方向性

The future directions of “6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine” and its derivatives could involve further exploration of their synthesis, properties, and potential applications. Pyrazole derivatives have been recognized for their wide applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, continued research in this area could lead to the discovery of new and improved applications for these compounds .

特性

IUPAC Name |

6-bromo-2-iodopyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-4-2-9-6-1-5(8)10-11(6)3-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTCRKOKXZVMIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=CN2N=C1I)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5-Dimethylfuran-3-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2868673.png)

amine hydrochloride](/img/structure/B2868674.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2868675.png)

![(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate](/img/structure/B2868676.png)

![4-(4-(Trifluoromethoxy)phenyl)-1-(2-(2,3,6-triazino[5,4-B]indol-3-ylthio)acetyl)thiosemicarbazide](/img/structure/B2868679.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2868681.png)

![ethyl 2-[7-((2E)but-2-enyl)-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate](/img/structure/B2868684.png)

![2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide](/img/structure/B2868685.png)